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Compound of Interest

Compound Name: 5-(P-tolyl)thiazol-2-amine

Cat. No.: B1268747 Get Quote

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-(p-tolyl)thiazol-2-
amine

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the chemical properties and

reactivity of 5-(p-tolyl)thiazol-2-amine. The 2-aminothiazole scaffold is a privileged structure in

medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3]

Understanding the chemical behavior of its derivatives, such as 5-(p-tolyl)thiazol-2-amine, is

crucial for the design and synthesis of novel therapeutic agents.

While much of the existing literature focuses on the 4-substituted isomers or the general 2-

aminothiazole core, this guide extrapolates from established principles and available data to

provide a detailed profile of the 5-(p-tolyl) variant.

Chemical and Physical Properties
5-(p-tolyl)thiazol-2-amine, also known as 5-(4-methylphenyl)-2-thiazolamine, is an organic

compound featuring a thiazole ring substituted with a p-tolyl group at the 5-position and an

amino group at the 2-position. The presence of the amino group imparts basic properties to the

molecule.[4]
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Structural and Physical Data
The key physical and chemical properties of 5-(p-tolyl)thiazol-2-amine and its related isomer,

2-amino-4-(p-tolyl)thiazole, are summarized below for comparison.

Property 5-(p-tolyl)thiazol-2-amine 2-Amino-4-(p-tolyl)thiazole

CAS Number 73040-54-7[5] 2103-91-5[6][7][8]

Molecular Formula C₁₀H₁₀N₂S[5] C₁₀H₁₀N₂S[6][7][8]

Molecular Weight 190.26 g/mol [5][7] 190.26 g/mol [7][9]

Appearance Not specified; likely a solid
White to yellow crystals or

powder[6][10]

Melting Point Not specified 132-139.5 °C[6][7][8]

Solubility Not specified

Sparingly soluble in water[10];

Soluble in polar organic

solvents like ethanol and

DMSO.[11]

UV max (λmax) Not specified 266 nm (in Ethanol)[7][9]

Chemical Reactivity
The reactivity of 5-(p-tolyl)thiazol-2-amine is dictated by the interplay of the electron-rich

thiazole ring, the nucleophilic exocyclic amino group, and the p-tolyl substituent. The 2-amino

group is a strong activating group, making the molecule susceptible to various electrophilic

reactions.

Reactions at the Exocyclic Amino Group
The primary amino group at the C2 position is the most common site for derivatization, allowing

for the modulation of the compound's physicochemical and pharmacological properties.

Acylation: The amino group readily reacts with acyl halides or anhydrides to form the

corresponding amides.[3][12][13] This is a key reaction for synthesizing many biologically

active molecules.[14]
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Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This derivatization is

often used in drug design to introduce hydrogen bond donors and acceptors.

Schiff Base Formation: Condensation with aldehydes and ketones produces Schiff bases

(imines).[13][15] This reaction typically occurs under mild conditions in a suitable solvent like

ethanol.[1]

Diazotization: The primary aromatic amine can be converted to a diazonium salt upon

reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid).[16] These

diazonium salts are versatile intermediates that can undergo subsequent reactions, such as

Sandmeyer reactions, to introduce a variety of substituents.[12][16] Coupling of diazonium

salts with other active methylene compounds is also a common strategy.[12][13]

Reactions on the Thiazole Ring
The 2-aminothiazole ring is an electron-rich aromatic system. The amino group at C2 strongly

activates the ring towards electrophilic substitution. In 5-(p-tolyl)thiazol-2-amine, the only

available position for substitution is C4.

Electrophilic Substitution: Reactions such as halogenation, nitration, and azo coupling are

expected to occur at the C4 position. Azo coupling, for instance, can be used to introduce

arylazo moieties, which have been explored for antimicrobial activities.[12]

The diagram below illustrates the main pathways for the chemical derivatization of 5-(p-
tolyl)thiazol-2-amine.
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Reactivity of 5-(p-tolyl)thiazol-2-amine
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Caption: Key reactivity pathways for 5-(p-tolyl)thiazol-2-amine.

Experimental Protocols
Detailed methodologies for key derivatization reactions applicable to 5-(p-tolyl)thiazol-2-
amine are provided below, adapted from established protocols for similar 2-aminothiazole

derivatives.

General Synthesis via Hantzsch Reaction
The Hantzsch thiazole synthesis is the most common method for preparing 2-aminothiazoles.

[17] It involves the condensation of an α-haloketone with a thiourea derivative.[17][18]
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General Hantzsch Synthesis Workflow
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Caption: Workflow for Hantzsch synthesis of a 2-aminothiazole.

Protocol:

Dissolve the appropriate α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in

ethanol in a round-bottom flask.[19]

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer

Chromatography (TLC).[19]

Upon completion, cool the mixture and concentrate it under reduced pressure.[19]
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Neutralize the residue with a base (e.g., 10% NaOH or saturated NaHCO₃ solution) to

precipitate the product.[19]

Collect the solid product by filtration, wash with water, and dry.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-

aminothiazole derivative.[18]

Acylation of the 2-Amino Group
Protocol: (Adapted from general procedures for 2-aminothiazoles[1][12])

Dissolve 5-(p-tolyl)thiazol-2-amine (1 equivalent) in a dry, aprotic solvent (e.g., pyridine or

dichloromethane) under an inert atmosphere.

Cool the solution in an ice bath.

Add the acyl chloride (e.g., acetyl chloride or benzoyl chloride) (1.1 equivalents) dropwise to

the stirred solution.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Upon completion, quench the reaction with water or a saturated solution of NaHCO₃.

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent

under reduced pressure.

Purify the resulting amide by column chromatography or recrystallization.

Schiff Base Formation
Protocol: (Adapted from a procedure for 2-aminothiazole[1])

Dissolve 5-(p-tolyl)thiazol-2-amine (1 equivalent) in 20 mL of ethanol in a flask.

Add a solution of the desired aldehyde (e.g., benzaldehyde) (1 equivalent) in 20 mL of

ethanol to the flask.
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Stir the reaction mixture at room temperature for 30-60 minutes. A precipitate may form

during this time.

Collect the solid product by filtration.

Wash the product with cold ethanol and dry to yield the corresponding Schiff base.

Applications in Drug Development
The 2-aminothiazole moiety is a key pharmacophore in a wide range of biologically active

compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3]

[12][14] Derivatives are known to act as inhibitors of various protein kinases, which are critical

targets in cancer therapy.

For example, Dasatinib, a potent anticancer drug, features a 2-aminothiazole core and

functions by inhibiting the BCR-ABL kinase and Src family kinases.[1] This highlights the

potential of novel 2-aminothiazole derivatives, including those of 5-(p-tolyl)thiazol-2-amine, as

candidates for kinase inhibitor development.

The diagram below shows a simplified representation of a signaling pathway that can be

targeted by 2-aminothiazole-based kinase inhibitors.
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Example Kinase Signaling Pathway Inhibition
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Caption: Inhibition of a kinase cascade by a 2-aminothiazole drug.
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This guide serves as a foundational resource for professionals engaged in chemical research

and drug discovery, providing essential information on the synthesis, reactivity, and potential

applications of 5-(p-tolyl)thiazol-2-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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